

Application Note: Solid-Phase Synthesis of H-Lys-Leu-OH

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Compound of Interest

Compound Name: *H-Lys-Leu-OH*

Cat. No.: *B1599586*

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This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide **H-Lys-Leu-OH** using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This protocol is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting.^[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).^{[2][3]} This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.^{[2][4]}

This protocol details the synthesis of **H-Lys-Leu-OH** using Fmoc-Leu-Wang resin as the solid support. The Fmoc group, which protects the α -amino group of the amino acids, is base-labile and is removed using a solution of piperidine in N,N-dimethylformamide (DMF).^{[5][6]} The side chain of Lysine is protected by a tert-butoxycarbonyl (Boc) group, which is acid-labile and is removed during the final cleavage step.^{[7][8]} The final peptide is cleaved from the Wang resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).^{[9][10]}

Materials and Reagents

Material/Reagent	Grade/Specification
Fmoc-Leu-Wang Resin	100-200 mesh, loading: 0.3-0.8 mmol/g [11]
Fmoc-Lys(Boc)-OH	Peptide synthesis grade [5] [7]
N,N-Dimethylformamide (DMF)	Peptide synthesis grade, amine-free
Dichloromethane (DCM)	ACS grade or higher
Piperidine	ACS grade or higher
N,N-Diisopropylethylamine (DIPEA)	Peptide synthesis grade
HBTU (HBTU)	Peptide synthesis grade
Trifluoroacetic Acid (TFA)	Reagent grade
Triisopropylsilane (TIS)	Reagent grade
Deionized Water (H ₂ O)	High purity
Diethyl Ether	Anhydrous, cold (<4°C)
Acetonitrile (ACN)	HPLC grade

Experimental Protocol

The synthesis is performed in a specialized solid-phase reaction vessel equipped with a frit for filtration.

Resin Preparation (Swelling)

- Weigh the Fmoc-Leu-Wang resin based on the desired synthesis scale (e.g., 0.1 mmol).
- Transfer the resin to the reaction vessel.
- Add DMF (approx. 10 mL per gram of resin) to the vessel.
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[\[12\]](#)
- Drain the DMF by filtration.

Step 1: Fmoc Deprotection of Leucine

- Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[12]
- Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.[6]
- Drain the piperidine solution.
- Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

Step 2: Coupling of Fmoc-Lys(Boc)-OH

- In a separate vial, prepare the coupling solution:
 - Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to activate the amino acid.
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 2 hours at room temperature.
- Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
- Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Step 3: Final Fmoc Deprotection

- Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin.
- Agitate for 20 minutes at room temperature to remove the N-terminal Fmoc group from the Lysine residue.
- Drain the solution.

- Wash the H-Lys(Boc)-Leu-resin thoroughly with DMF (5 times) followed by DCM (3 times).
- Dry the resin under a vacuum for at least 1 hour.[10]

Step 4: Cleavage and Side-Chain Deprotection

- Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v).[10] Use appropriate personal protective equipment (PPE) as TFA is highly corrosive.
- Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of starting resin).
- Agitate the mixture for 2-3 hours at room temperature.[4][10] This step cleaves the peptide from the Wang resin and removes the Boc protecting group from the Lysine side chain.[8]
- Filter the solution to separate the resin beads and collect the filtrate containing the peptide.
- Wash the resin beads with a small amount of fresh TFA and combine the filtrates.[9]

Step 5: Peptide Precipitation and Isolation

- Add the collected TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[9][10]
- A white precipitate of the crude peptide should form.
- Place the mixture at 4°C for at least 30 minutes to maximize precipitation.[9]
- Centrifuge the mixture to pellet the peptide.
- Carefully decant the ether supernatant.
- Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.[10]
- After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.

Step 6: Purification and Analysis

- Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture containing 0.1% TFA.
- Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
- Collect the fractions containing the pure peptide.
- Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry (MS).[15][16] The expected mass for **H-Lys-Leu-OH** ($C_{12}H_{25}N_3O_3$) is approximately 259.35 g/mol .
- Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

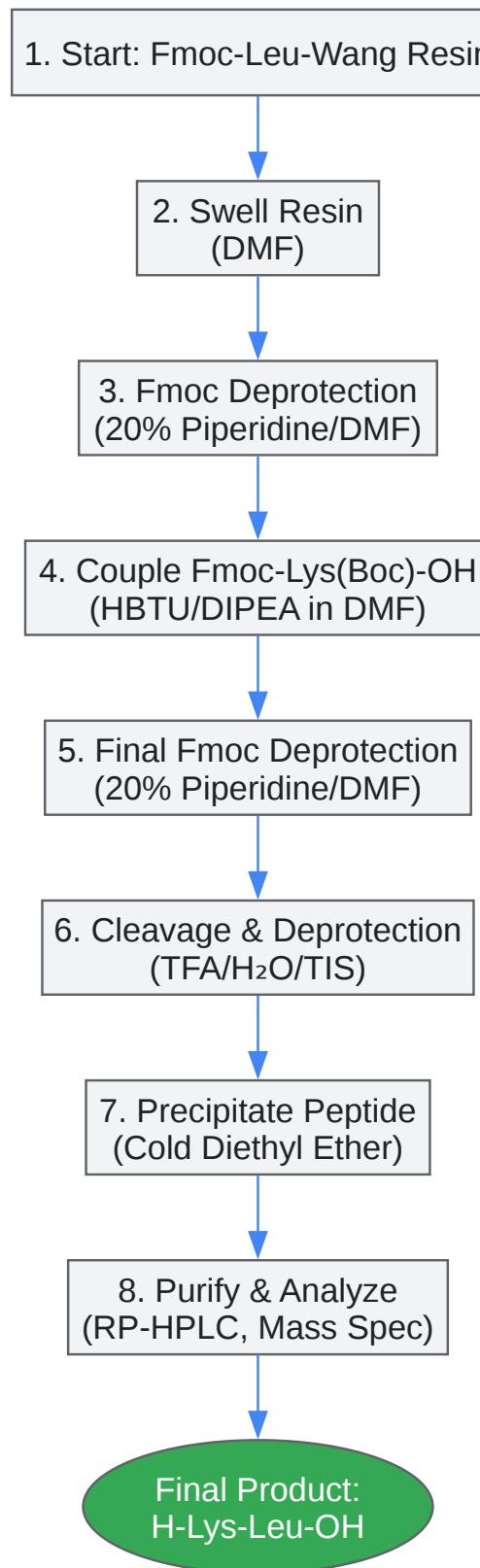
Quantitative Data Summary

The following table summarizes the typical quantities and conditions for a 0.1 mmol scale synthesis.

Step	Reagent/Component	Molar Excess (vs. Resin Loading)	Typical Reaction Time	Solvent	Expected Outcome
Resin Loading	Fmoc-Leu-Wang Resin	N/A	30 min (Swelling)	DMF	Fully swollen resin
Fmoc Deprotection	20% Piperidine/DMF	Large Excess	20 min	DMF	Free N-terminal amine
Amino Acid Coupling	Fmoc-Lys(Boc)-OH	3 eq	2 hours	DMF	>99% coupling efficiency
HBTU	2.9 eq				
DIPEA	6 eq				
Cleavage & Deprotection	TFA/H ₂ O/TIS (95:2.5:2.5)	Large Excess	2-3 hours	N/A	Cleaved, deprotected peptide
Purification	N/A	N/A	Varies	0.1% TFA in H ₂ O/ACN	>95% purity by HPLC

Experimental Workflow Diagram

The following diagram illustrates the key stages of the solid-phase synthesis protocol for **H-Lys-Leu-OH**.

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Caption: Workflow for the solid-phase synthesis of **H-Lys-Leu-OH**.

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